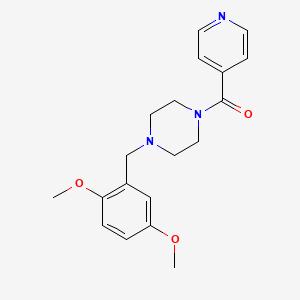![molecular formula C15H21NOS B5795632 1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
1-{[(4-methylphenyl)thio]acetyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-methylphenyl)thio]acetyl}azepane, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a seven-membered ring and a thioester group. The unique chemical structure of MPTA has made it a promising candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}azepane involves its ability to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an improvement in cognitive function. This compound has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. This compound has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its unique chemical structure, its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and its potential use as an anti-cancer agent. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-{[(4-methylphenyl)thio]acetyl}azepane. One direction is to explore the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the molecular mechanisms underlying the anti-cancer activity of this compound. Additionally, future research could focus on improving the solubility and pharmacokinetic properties of this compound to enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 1-{[(4-methylphenyl)thio]acetyl}azepane involves the reaction of 4-methylthiophenol with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with azepane in the presence of sodium hydride to yield this compound. The purity and yield of this compound can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-{[(4-methylphenyl)thio]acetyl}azepane has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of neurodegenerative diseases such as Alzheimer's disease. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-6-8-14(9-7-13)18-12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEODJNVMGAAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)

